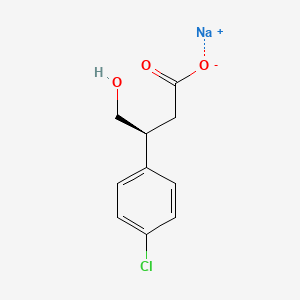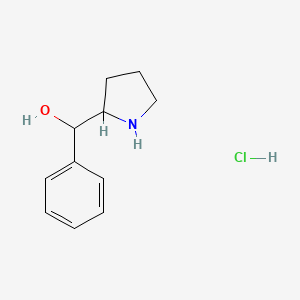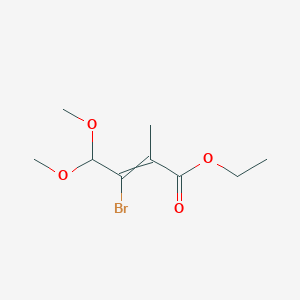
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidin-4-carboxylat ist eine komplexe organische Verbindung, die einen Oxazolidinring mit verschiedenen Substituenten aufweist, darunter eine tert-Butylgruppe, eine Formylgruppe und ein Methylester.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidin-4-carboxylat beinhaltet typischerweise die Bildung des Oxazolidinrings, gefolgt von der Einführung der tert-Butyl-, Formyl- und Methylestergruppen. Ein üblicher Ansatz ist die Verwendung eines geeigneten Aminoalkohols, der eine Cyclisierung zum Oxazolidinring durchläuft. Anschließende Reaktionen führen die tert-Butylgruppe über tert-Butylierung, die Formylgruppe über Formylierung und die Methylestergruppe über Veresterung ein .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann Mikroreaktorsysteme mit kontinuierlichem Durchfluss umfassen, die Vorteile in Bezug auf Effizienz, Skalierbarkeit und Nachhaltigkeit bieten. Diese Systeme ermöglichen eine präzise Steuerung der Reaktionsbedingungen, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt .
Chemische Reaktionsanalyse
Arten von Reaktionen
Methyl-(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidin-4-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Formylgruppe kann zu einer Carbonsäure oxidiert werden.
Reduktion: Die Formylgruppe kann zu einem Alkohol reduziert werden.
Substitution: Die tert-Butylgruppe kann unter geeigneten Bedingungen durch andere Alkyl- oder Arylgruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.
Substitution: Substitutionsreaktionen können Reagenzien wie Alkylhalogenide oder Arylhalogenide in Gegenwart einer Base umfassen.
Hauptprodukte, die gebildet werden
Oxidation: Das Hauptprodukt ist die entsprechende Carbonsäure.
Reduktion: Das Hauptprodukt ist der entsprechende Alkohol.
Substitution: Die Hauptprodukte sind die substituierten Oxazolidinderivate.
Wissenschaftliche Forschungsanwendungen
Methyl-(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidin-4-carboxylat hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer Moleküle und als Baustein in der organischen Synthese verwendet.
Biologie: Die strukturellen Merkmale der Verbindung machen sie zu einem Kandidaten für die Untersuchung von Enzymwirkungen und Protein-Ligand-Bindung.
Industrie: Es wird bei der Produktion von Spezialchemikalien und Materialien mit spezifischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von Methyl-(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidin-4-carboxylat beinhaltet seine Wechselwirkung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Oxazolidinring und seine Substituenten können spezifische Wechselwirkungen mit aktiven Zentren eingehen, was die biologische Aktivität der Verbindung beeinflusst. Die tert-Butylgruppe kann die Stabilität und Löslichkeit der Verbindung verbessern, während die Formyl- und Methylestergruppen an verschiedenen chemischen Reaktionen teilnehmen und die Gesamtaktivität der Verbindung modulieren können .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted oxazolidine derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Methyl (2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The oxazolidine ring and its substituents can form specific interactions with active sites, influencing the compound’s biological activity. The tert-butyl group may enhance the compound’s stability and solubility, while the formyl and methyl ester groups can participate in various chemical reactions, modulating the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-(2R,4S)-2-(tert-Butyl)-3-hydroxy-4-methyloxazolidin-4-carboxylat: Ähnliche Struktur, aber mit einer Hydroxylgruppe anstelle einer Formylgruppe.
Methyl-(2R,4S)-2-(tert-Butyl)-3-oxo-4-methyloxazolidin-4-carboxylat: Ähnliche Struktur, aber mit einer Ketogruppe anstelle einer Formylgruppe.
Einzigartigkeit
Methyl-(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidin-4-carboxylat ist durch das Vorhandensein der Formylgruppe einzigartig, die eine eindeutige Reaktivität und das Potenzial für weitere chemische Modifikationen verleiht. Die Kombination der tert-Butylgruppe und des Oxazolidinrings trägt ebenfalls zu seinen einzigartigen chemischen und biologischen Eigenschaften bei .
Eigenschaften
Molekularformel |
C11H19NO4 |
|---|---|
Molekulargewicht |
229.27 g/mol |
IUPAC-Name |
methyl (2R,4S)-2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3/t8-,11+/m1/s1 |
InChI-Schlüssel |
SNPYDWPCNSAEOQ-KCJUWKMLSA-N |
Isomerische SMILES |
C[C@]1(CO[C@@H](N1C=O)C(C)(C)C)C(=O)OC |
Kanonische SMILES |
CC1(COC(N1C=O)C(C)(C)C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)


![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)

![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![[3,5-dimethyl-1-(4H-1,2,4-triazol-3-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B11715846.png)

![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)
![Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate](/img/structure/B11715860.png)

